molecular formula C21H26N2O2 B3060990 Deoxyvincamine CAS No. 21019-23-8

Deoxyvincamine

Cat. No.: B3060990
CAS No.: 21019-23-8
M. Wt: 338.4 g/mol
InChI Key: BOAFIDYFQWIRTC-QFUCXCTJSA-N
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Description

Deoxyvincamine is a monoterpenoid indole alkaloid derived from the leaves of Vinca minor, commonly known as the lesser periwinkle. This compound is structurally related to vincamine, a well-known vasodilator. This compound has garnered interest due to its potential therapeutic benefits, particularly in enhancing cerebral blood flow and exhibiting nootropic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyvincamine can be synthesized through various methods, including the semi-synthesis from related alkaloids such as tabersonine. The key steps often involve cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler cyclization, to form the core indole structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of vincamine from Vinca minor leaves, followed by chemical modifications to obtain this compound. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Deoxyvincamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique pharmacological profiles. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Deoxyvincamine exerts its effects primarily by increasing cerebral blood flow. It acts on the vascular smooth muscles, leading to vasodilation and improved blood circulation in the brain. This mechanism is similar to that of vincamine, involving the modulation of calcium channels and nitric oxide pathways .

Comparison with Similar Compounds

Uniqueness: Deoxyvincamine stands out due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs. Its potential for enhancing cognitive function and neuroprotection makes it a unique candidate for further research and therapeutic development .

Properties

IUPAC Name

methyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17-,19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFIDYFQWIRTC-QFUCXCTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943319
Record name Methyl 14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21019-23-8
Record name Methyl (3α,14α,16α)-14,15-dihydroeburnamenine-14-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21019-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyvincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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